molecular formula C14H17NO4 B13703163 4-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione

4-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione

Cat. No.: B13703163
M. Wt: 263.29 g/mol
InChI Key: FQFSTGPPRLSJGI-UHFFFAOYSA-N
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Description

4-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione is a complex organic compound with a unique structure that includes an oxazolidine ring and a phenyl group substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione typically involves multiple steps. One common method includes the reaction of 4-[(2-Methylpropan-2-yl)oxy]benzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidine ring. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl group may also play a role in binding to hydrophobic pockets within target molecules, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

    2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]ethanol: This compound shares the phenyl and tert-butyl groups but lacks the oxazolidine ring.

    4-[(2-Methylpropan-2-yl)oxy]benzylamine: Similar structure but without the oxazolidine ring.

Uniqueness

The presence of the oxazolidine ring in 4-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione makes it unique compared to its analogs. This ring structure imparts specific chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

4-[[4-[(2-methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-10-6-4-9(5-7-10)8-11-12(16)18-13(17)15-11/h4-7,11H,8H2,1-3H3,(H,15,17)

InChI Key

FQFSTGPPRLSJGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC2C(=O)OC(=O)N2

Origin of Product

United States

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